molecular formula C7H6O5 B094303 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate CAS No. 15997-62-3

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Cat. No.: B094303
CAS No.: 15997-62-3
M. Wt: 170.12 g/mol
InChI Key: IWUSEHGANVYEQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate involves several steps. One common method includes the reaction of a suitable precursor with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various biochemical reactions .

Comparison with Similar Compounds

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Biological Activity

2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate, with the molecular formula C7_7H6_6O5_5 and a molecular weight of 170.12 g/mol, is a compound characterized by a pyran ring featuring two keto groups at positions 2 and 6 and an acetate group at position 4. This unique structure contributes to its biological activity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. It acts as a substrate for various enzymes that facilitate its conversion into other biologically active compounds. However, detailed mechanisms of action remain under investigation, with current studies focusing on its reactivity with biomolecules and potential therapeutic applications .

Interaction with Biomolecules

Research indicates that the compound can undergo several types of reactions that enhance its versatility in biological systems:

  • Oxidation : Can yield different products depending on the reagents used.
  • Reduction : Converts it into more reduced forms of pyran derivatives.
  • Substitution : Engages in nucleophilic substitution reactions, where the acetate group may be replaced by other nucleophiles.

Potential Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

  • Antimicrobial Activity : Similar compounds have been linked to antimicrobial properties, suggesting potential applications for this compound in treating infections.
  • Antitumor Activity : Preliminary studies indicate that derivatives of pyran compounds may exhibit antitumor effects, warranting further investigation into this compound's potential in cancer therapy .

Case Study 1: Antimicrobial Properties

A study assessing the antimicrobial properties of pyran derivatives highlighted that related compounds exhibited significant activity against various bacterial strains. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests it may possess similar effects.

Case Study 2: Antitumor Activity

Another study focused on pyran-based compounds demonstrated promising antitumor activity against several cancer cell lines. The presence of specific functional groups influenced the efficacy of these compounds, indicating that modifications to the structure of this compound could enhance its biological activity against tumors.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Hydroxycoumarin Contains a coumarin ring with a hydroxyl groupKnown for anticoagulant properties
2-Acetylpyridine Pyridine ring with an acetyl groupExhibits antimicrobial activity
3-Hydroxyflavone Flavonoid structure with a hydroxyl groupStrong antioxidant properties

This table illustrates how structural features correlate with biological activities among similar compounds. The unique functional groups present in each compound lead to distinct biological activities and applications .

Properties

IUPAC Name

(2,6-dioxo-3H-pyran-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSEHGANVYEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498303
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15997-62-3
Record name 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15997-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy)
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Synthesis routes and methods

Procedure details

Acetone-1,3-dicarboxylic acid (30 g; 205 mmol) was added in portions to acetic anhydride (55 ml; 582 mmol) and the mixture was stirred at 35° C. for 24 h. The reaction mixture was diluted with toluene (200 ml) and kept at 4° C. for 3 h. A precipitate was isolated by filtration, washed with toluene and dried under reduced pressure to furnish 18.91 g (54%) of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate as a light brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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